

"1,4-Difluoro-2-methyl-5-nitrobenzene" molecular weight

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Compound of Interest

Compound Name: 1,4-Difluoro-2-methyl-5-nitrobenzene

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Technical Guide: 1,4-Difluoro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,4-Difluoro-2-methyl-5-nitrobenzene**, with a central focus on its molecular weight. This compound and its isomers are of interest in medicinal chemistry and drug development as intermediates in the synthesis of more complex molecules. The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing metabolic stability and receptor binding affinity. This document includes a detailed calculation of the molecular weight, a summary of its physicochemical properties, and an exemplary experimental protocol for the synthesis of a closely related isomer, which can be adapted for this compound.

Molecular Weight and Physicochemical Properties

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, quantitative analysis, and the determination of molar concentration.

Molecular Formula and Weight Calculation

The molecular formula for **1,4-Difluoro-2-methyl-5-nitrobenzene** is $C_7H_5F_2NO_2$. Its molecular weight is calculated by summing the atomic weights of its constituent atoms. Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the molecular weight is determined as follows:

$$(7 \times 12.011) + (5 \times 1.008) + (2 \times 18.998) + (1 \times 14.007) + (2 \times 15.999) = 173.12 \text{ g/mol} \text{ .}[1][2]$$

Summary of Physicochemical Data

The following table summarizes key quantitative data for **1,4-Difluoro-2-methyl-5-nitrobenzene** and its isomers.

Property	Value	Source
Molecular Formula	$C_7H_5F_2NO_2$	[1][2]
Molecular Weight	173.12 g/mol	[1][2]
Monoisotopic Mass	173.02883473 Da	[1]
CAS Number	141412-60-4	[3]

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of **1,4-Difluoro-2-methyl-5-nitrobenzene** was not detailed in the available literature, a general and widely applicable method for the nitration of similar fluorinated aromatic compounds is well-documented. The following protocol for the synthesis of the isomeric 2,5-difluoro-4-nitrotoluene can be considered a representative example.[3]

Exemplary Synthesis of a Difluoro-nitrotoluene Isomer

This procedure details the nitration of a difluorotoluene isomer and can be adapted for the synthesis of **1,4-Difluoro-2-methyl-5-nitrobenzene** from the appropriate starting material (2,5-difluorotoluene).

Materials:

- 2,5-difluorotoluene
- Concentrated sulfuric acid (H₂SO₄)
- Potassium nitrate (KNO₃)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Ice

Procedure:

- A solution of 2,5-difluorotoluene (e.g., 0.544 g, 4.25 mmol) is prepared in concentrated sulfuric acid (5.0 mL) and stirred at 0 °C.[3]
- Potassium nitrate (0.430 g, 4.25 mmol) is added in a single portion to the cooled solution.[3]
- The reaction mixture is allowed to warm gradually to 28 °C and is stirred overnight at this temperature.[3]
- Upon completion, the reaction is quenched by pouring the mixture into ice (25 g).[3]
- The product is extracted with ethyl acetate (40 mL).[3]
- The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.[3]

Characterization: The resulting product is typically characterized by ¹H NMR spectroscopy to confirm its structure.[3]

Role in Drug Development and Signaling Pathways

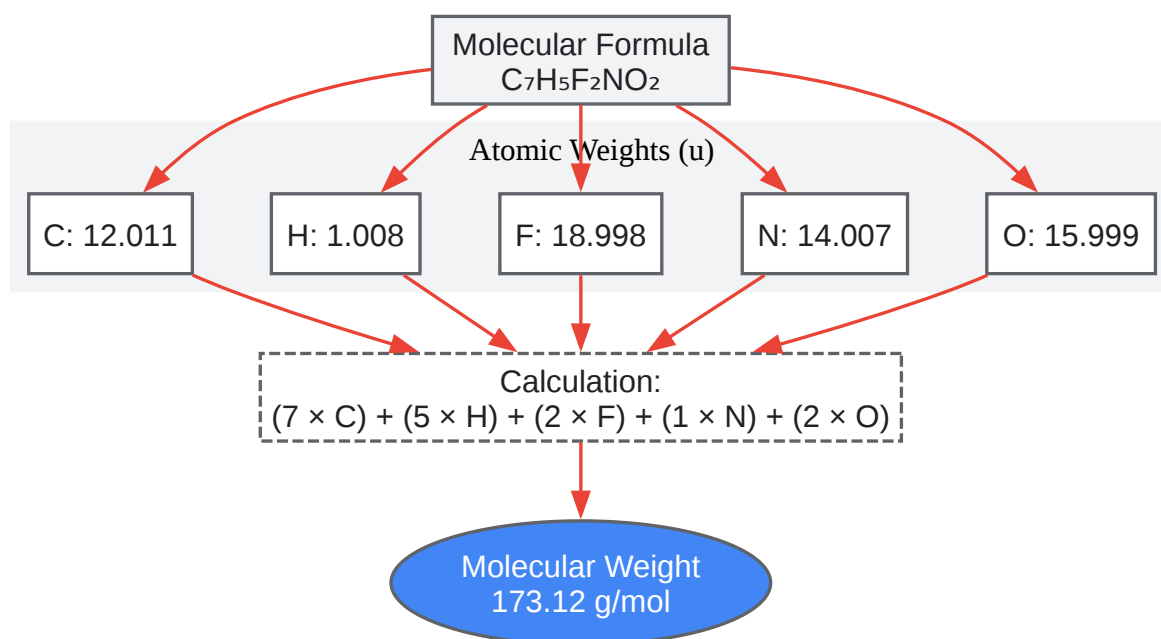
Fluorinated nitroaromatic compounds are valuable intermediates in the synthesis of pharmaceuticals. The introduction of fluorine atoms into a molecule can enhance its metabolic stability, improve membrane permeability, and modulate its binding to biological targets. While specific signaling pathways directly involving **1,4-Difluoro-2-methyl-5-nitrobenzene** are not

documented in publicly available literature, its structural motifs are found in various classes of bioactive molecules. Further research would be required to elucidate its specific biological activities and mechanisms of action.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the nitration of a difluorotoluene, as described in the experimental protocol section.



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